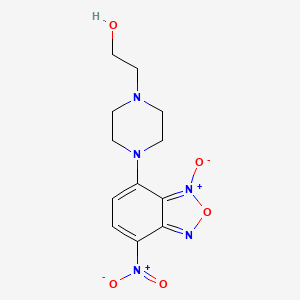

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide

Description

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide (systematic IUPAC name: 7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole 1-oxide) is a nitro-substituted benzofurazan derivative with a piperazinyl moiety modified by a hydroxyethyl group. Benzofurazan (2,1,3-benzoxadiazole) is a heterocyclic aromatic system known for its electron-deficient nature, making it reactive in electrophilic substitution and coordination chemistry . The 4-nitro group enhances electrophilicity, while the 7-position piperazinyl substituent introduces steric and electronic modulation. The 2-hydroxyethyl group on the piperazine ring likely improves solubility and pharmacokinetic properties compared to simpler alkyl-substituted analogs .

Properties

CAS No. |

61785-54-4 |

|---|---|

Molecular Formula |

C12H15N5O5 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-[4-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C12H15N5O5/c18-8-7-14-3-5-15(6-4-14)10-2-1-9(16(19)20)11-12(10)17(21)22-13-11/h1-2,18H,3-8H2 |

InChI Key |

GICCVXYWBGOBIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzofurazan 1-oxides typically involves the oxidation of 2-nitroaniline derivatives under controlled conditions. The key step is the formation of the benzofurazan oxide ring system by intramolecular cyclization facilitated by oxidation agents such as alkali metal hypochlorites. The functionalization with the hydroxyethyl-piperazinyl substituent is introduced through nucleophilic substitution or coupling reactions on the benzofurazan core or its precursors.

Oxidative Cyclization of 2-Nitroanilines

A well-documented process for producing benzofurazan-1-oxides involves reacting 2-nitroanilines with alkali metal hypochlorite in a biphasic system (water and an organic solvent immiscible with water) in the presence of phase-transfer catalysts. This method addresses safety and ecological concerns related to earlier synthetic procedures.

-

- Temperature: 10 to 20 °C (preferred)

- Reaction time: 1 to 3 hours

- Solvent system: Water and organic solvents such as toluene, benzene, or chlorobenzene

- Phase-transfer catalysts: Tetrabutylammonium bromide, benzyltrimethylammonium chloride, among others

- Alkali hypochlorite: Sodium hypochlorite or potassium hypochlorite

Functionalization with Hydroxyethyl-Piperazinyl Group

The introduction of the 4-(2-hydroxyethyl)-1-piperazinyl substituent is generally achieved by nucleophilic substitution reactions on the 4-position of the benzofurazan oxide ring or by coupling of pre-formed piperazine derivatives bearing hydroxyethyl groups with appropriately activated benzofurazan intermediates. Specific detailed protocols for this step are less commonly disclosed in open literature but typically involve:

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxidative cyclization | 2-nitroaniline, sodium hypochlorite, toluene, phase-transfer catalyst, 10-20 °C, 1-3 h | Biphasic system, avoids explosive intermediates |

| Functionalization | 1-(2-hydroxyethyl)piperazine, mild base, solvent (e.g., ethanol) | Nucleophilic substitution on benzofurazan oxide |

| Purification | Crystallization, chromatography | Ensures removal of impurities and by-products |

Analytical and Research Insights

- The benzofurazan 1-oxide core is sensitive to thermal and chemical conditions, necessitating careful control of reaction parameters to avoid decomposition.

- Phase-transfer catalysis enhances reaction efficiency and selectivity in the oxidation step, reducing environmental impact by minimizing organic solvent waste in aqueous effluents.

- Electrochemical studies on related benzofurazan derivatives show their redox activity, which is relevant for their biological activity and stability profiles.

- The hydroxyethyl-piperazinyl substituent contributes to the compound’s solubility and biological interaction properties, making its introduction a critical step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a fluorescent probe due to its unique optical properties.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group and piperazine ring play crucial roles in its reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

7-(4-Methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 1-oxide ():

- Substituent: Methyl group on piperazine.

- Molecular Formula: C₁₁H₁₃N₅O₄; Mass: 279.256 g/mol.

- Comparison : The methyl group reduces hydrophilicity compared to the hydroxyethyl substituent in the target compound. This may lower water solubility and alter metabolic stability.

4-Nitro-5-(4-phenyl-1-piperazinyl)benzofurazan oxide (): Substituent: Phenyl group on piperazine; nitro at position 5. Molecular Formula: C₁₆H₁₅N₅O₄; Mass: 341.33 g/mol. Positional isomerism (nitro at 5 vs. 4) alters electronic distribution, affecting reactivity and binding interactions.

Dasatinib (): Core Structure: Thiazolecarboxamide with a 4-(2-hydroxyethyl)piperazinyl group. Dasatinib’s antineoplastic activity highlights the therapeutic relevance of this substituent in drug design.

Physicochemical and Pharmacokinetic Properties

Notes:

- The hydroxyethyl group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to methyl or phenyl analogs.

- Lipophilicity (LogP) trends inversely with solubility: phenyl > methyl > hydroxyethyl.

Biological Activity

Benzofurazan derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including anticancer properties. The compound Benzofurazan, 7-(4-(2-hydroxyethyl)-1-piperazinyl)-4-nitro-, 1-oxide (CAS Number: 61785-54-4) is a notable member of this class. This article reviews its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₅O₅

- Molecular Weight : 309.28 g/mol

- Density : 1.68 g/cm³

- Boiling Point : 560.9 °C at 760 mmHg

- Flash Point : 293 °C

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). This mechanism is similar to other benzofurazan derivatives known for their anticancer properties. The compound participates in redox cycling, which leads to the production of superoxide and hydrogen peroxide, contributing to oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells via ROS generation |

| Toxicity | Exhibits cytotoxic effects with an LC₅₀ of approximately 12.1 µM |

| Mechanism | Involves redox cycling and oxidative stress |

Case Studies and Research Findings

-

Anticancer Properties :

A study demonstrated that benzofurazan derivatives like NBF-SPh (a related compound) exhibit potent anticancer activity through the induction of oxidative stress. The study showed that these compounds significantly enhance lipid peroxidation in treated cells, leading to cell death . -

Toxicity Assessment :

In vitro experiments indicated that the compound's toxicity is dose-dependent, with significant effects observed at micromolar concentrations. The mechanism involves the rapid generation of ROS, which overwhelms cellular antioxidant defenses . -

Electrophilic Properties :

Computational analyses suggest that the electrophilicity of benzofurazan compounds increases upon partial reduction, enhancing their ability to interact with cellular macromolecules and contribute to their toxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.